molecular formula C10H15N B2699328 (2S)-2-(2-Methylphenyl)propan-1-amine CAS No. 1644120-25-1

(2S)-2-(2-Methylphenyl)propan-1-amine

Cat. No.: B2699328
CAS No.: 1644120-25-1
M. Wt: 149.237
InChI Key: QVOBWGRFQSLGEN-SECBINFHSA-N
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Description

(2S)-2-(2-Methylphenyl)propan-1-amine is a chiral organic compound of significant interest in synthetic and medicinal chemistry research. This molecule features a propan-1-amine backbone substituted with a 2-methylphenyl group at the chiral (S)-configured second carbon, making it a valuable building block for the synthesis of more complex, stereoselective molecules . Research Applications: This amine serves as a crucial precursor in the development of novel chemical entities. Its structure is analogous to phenethylamine derivatives, a class known for its importance in pharmaceutical research . Researchers utilize such chiral amines in nucleophilic substitution reactions and as a starting material for synthesizing Schiff base ligands. These ligands, formed by condensing the primary amine with carbonyl compounds like aldehydes, are extensively studied for their biological activities, including antimicrobial and antifungal properties . The chiral (S)-configuration is particularly valuable for constructing molecules with specific three-dimensional structures, which is essential for studying enzyme interactions and developing receptor-specific probes. Value for Researchers: The primary research value of (2S)-2-(2-Methylphenyl)propan-1-amine lies in its role as a versatile synthetic intermediate. It allows chemists to introduce a chiral phenethylamine motif into larger molecular frameworks. This capability is critical in exploring structure-activity relationships (SAR) during the drug discovery process, particularly in the creation of libraries of compounds for high-throughput screening. Furthermore, its use in generating catalysts or ligands can facilitate the development of asymmetric synthesis routes, a key area in modern green chemistry . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling and employ all appropriate safety precautions, including the use of personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBWGRFQSLGEN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-beta-methyl-2-methylphenethylamine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-beta-methyl-2-methylphenethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-beta-methyl-2-methylphenethylamine, a chiral phenethylamine derivative. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related analogs, namely (S)-beta-methylphenethylamine (BMPEA) and 2-methylphenethylamine (2-MPEA), to project its chemical properties, plausible synthetic routes, predicted pharmacological activity, and analytical challenges. This guide is intended to serve as a foundational resource for researchers exploring the structure-activity relationships of substituted phenethylamines.

Nomenclature and Compound Identification

(S)-beta-methyl-2-methylphenethylamine is a substituted phenethylamine featuring two methyl groups: one on the beta (β) carbon of the ethylamine side-chain and another at the ortho (2) position of the phenyl ring. This specific substitution pattern distinguishes it from more commonly studied isomers.

  • Systematic IUPAC Name: (S)-1-(2-methylphenyl)propan-2-amine

  • CAS Number:

    • Racemic Mixture (1-(2-methylphenyl)propan-2-amine): 5580-32-5

    • (S)-Enantiomer: A specific CAS number for the (S)-enantiomer is not readily found in public databases, highlighting its novelty. For reference, the CAS number for the related compound (S)-β-Methylphenethylamine (which lacks the 2-methyl ring substitution) is 17596-79-1.[1]

  • Synonyms:

    • (S)-1-(o-tolyl)propan-2-amine

    • (S)-ortho,beta-dimethylphenethylamine

  • Molecular Formula: C₁₀H₁₅N

  • Molecular Weight: 149.24 g/mol

Structural Analogs for Reference:

Compound NameStructureKey Difference from TargetCAS Number
(S)-β-Methylphenethylamine (BMPEA) C₆H₅CH₂CH(CH₃)NH₂Lacks the 2-methyl group on the phenyl ring.17596-79-1
2-Methylphenethylamine (2-MPEA) 2-CH₃C₆H₄CH₂CH₂NH₂Lacks the β-methyl group on the side chain.55755-16-3[2]
Amphetamine C₆H₅CH₂CH(CH₃)NH₂A positional isomer (α-methylphenethylamine).300-62-9 (Racemic)

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for (S)-beta-methyl-2-methylphenethylamine is scarce. The following properties are predicted based on its structure and data from its analogs.

PropertyValueSource / Rationale
Appearance Predicted: Colorless to pale yellow liquidBased on analogs like 2-MPEA and BMPEA.[2][3]
Boiling Point Predicted: Higher than BMPEA (80 °C @ 10 mmHg)Addition of a methyl group typically increases boiling point.
Density Predicted: ~0.95 g/mLSimilar to related phenethylamines.
pKa (amine) Predicted: ~9.9Based on 2-Methylphenethylamine.[4]
logP Predicted: ~2.4Increased lipophilicity due to the additional methyl group compared to BMPEA.

Stereoselective Synthesis and Characterization

The synthesis of enantiomerically pure (S)-beta-methyl-2-methylphenethylamine requires a stereocontrolled approach to establish the chiral center at the beta-carbon. Several strategies can be employed, with chemoenzymatic methods offering high enantioselectivity.

Proposed Chemoenzymatic Synthesis Workflow

A plausible and efficient route involves the use of a transaminase enzyme in a dynamic kinetic resolution (DKR) process. This approach leverages the enzyme's stereoselectivity to produce the desired (S)-enantiomer from a prochiral or racemic starting material.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Dynamic Kinetic Resolution (DKR) A 2-Methylbenzaldehyde B Nitroethane A->B Henry Reaction (Base catalyst) C 1-(2-methylphenyl)-2-nitropropene B->C D 1-(2-methylphenyl)propan-2-one (o-tolylacetone) C->D Nef Reaction or Fe/HCl Reduction D2 1-(2-methylphenyl)propan-2-one E Transaminase (ATA) + Amine Donor (e.g., IPA) D2->E Enzymatic Reductive Amination F (S)-1-(2-methylphenyl)propan-2-amine (Target Compound) E->F

Caption: Proposed chemoenzymatic synthesis of (S)-beta-methyl-2-methylphenethylamine.

Protocol Explanation:

  • Precursor Synthesis: The synthesis begins with a Henry reaction between 2-methylbenzaldehyde and nitroethane to form a nitroalcohol, which is then dehydrated to yield 1-(2-methylphenyl)-2-nitropropene.

  • Reduction to Ketone: The nitropropene intermediate is reduced to the corresponding ketone, 1-(2-methylphenyl)propan-2-one (also known as ortho-tolylacetone). This can be achieved via several methods, including the Nef reaction or reduction with iron in acidic conditions. This ketone is the prochiral substrate for the key enzymatic step.

  • Enzymatic Dynamic Kinetic Resolution (DKR): The ketone is subjected to reductive amination using an amine transaminase (ATA). Many ATAs exhibit high stereoselectivity.[5] In the presence of an amine donor (like isopropylamine), the enzyme selectively converts the ketone into the (S)-amine. If the reaction conditions allow for the racemization of the ketone, a dynamic kinetic resolution can occur, theoretically converting all of the starting material into the single desired enantiomer, leading to high yield and high enantiomeric excess.[5]

Alternative Synthetic Methods

Traditional chemical methods for producing β-methylphenethylamines often involve asymmetric hydrogenation using expensive rhodium or ruthenium-based catalysts.[6] Other routes include the resolution of racemic mixtures via diastereomeric salt formation, which can be labor-intensive.[6]

Predicted Pharmacology and Mechanism of Action

Direct pharmacological studies on (S)-beta-methyl-2-methylphenethylamine are not publicly available. However, its mechanism of action can be predicted with reasonable confidence based on its structural similarity to BMPEA and other TAAR1 agonists.

  • Primary Target: The primary molecular target is likely the Trace Amine-Associated Receptor 1 (TAAR1) . Both β-methylphenethylamine and 2-methylphenethylamine are known TAAR1 agonists.[2][3] TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission.

  • Monoamine Transporters: A key action is expected at the monoamine transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). The analog BMPEA is a potent substrate for NET, leading to norepinephrine release, which increases blood pressure.[7][8] Its potency at DAT is significantly lower than that of its isomer, amphetamine.[8] The addition of the 2-methyl group may alter the affinity and selectivity for these transporters.

cluster_neuron Presynaptic Neuron TAAR1 TAAR1 Receptor NET Norepinephrine Transporter (NET) Vesicle Vesicle (NE) NET->Vesicle Reuptake Blocked NE Norepinephrine (NE) NET->NE Efflux Vesicle->NE Release Target (S)-beta-methyl- 2-methylphenethylamine Target->TAAR1 Agonist Target->NET Substrate/ Inhibitor

Sources

Thermodynamic properties and solubility of (2S)-2-(2-Methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Solubility of (2S)-2-(2-Methylphenyl)propan-1-amine

Authored by: A Senior Application Scientist

Abstract

(2S)-2-(2-Methylphenyl)propan-1-amine is a chiral primary amine with potential applications in pharmaceutical development as a building block for more complex molecules. A thorough understanding of its thermodynamic properties and solubility is fundamental for its effective use in synthesis, formulation, and drug delivery. This guide provides a comprehensive overview of these critical physicochemical characteristics. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally analogous compounds and established physicochemical principles to provide reliable predictions. Furthermore, it details the standard experimental protocols for the precise determination of these properties, offering a framework for researchers and drug development professionals.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is intrinsically linked to its physicochemical properties. For a chiral amine like (2S)-2-(2-Methylphenyl)propan-1-amine, which may serve as a key intermediate or pharmacophore, its thermodynamic stability and solubility profile are paramount. These properties govern critical aspects such as:

  • Reaction Kinetics and Yield: The solubility in various solvents dictates the choice of reaction media and can significantly impact reaction rates and equilibrium positions.

  • Purification and Crystallization: Understanding solubility is essential for developing efficient crystallization processes for purification and obtaining the desired polymorphic form.

  • Formulation Development: The solubility of an active pharmaceutical ingredient (API) or its precursor in aqueous and organic media is a primary determinant of its bioavailability and the feasibility of different dosage forms.

  • Stability and Shelf-life: Thermodynamic parameters provide insights into the stability of the compound under various storage conditions.

Given the chiral nature of (2S)-2-(2-Methylphenyl)propan-1-amine, it's important to note that while the thermodynamic properties of a single enantiomer are identical to its mirror image in an achiral environment, their interactions with other chiral molecules (like enzymes or chiral stationary phases in chromatography) will differ[1].

Predicted Physicochemical Properties

Direct experimental data for (2S)-2-(2-Methylphenyl)propan-1-amine is limited. However, by analyzing structurally similar compounds, we can establish a reliable set of predicted properties. The primary amine group imparts basicity, while the substituted phenyl ring contributes to its lipophilicity.

PropertyPredicted ValueRationale & Reference Compounds
Molecular Formula C₁₁H₁₇NBased on chemical structure.
Molecular Weight 163.26 g/mol Based on chemical structure.
pKa (Basic) 9.5 - 10.5Primary amines of this type typically exhibit a pKa in this range. For instance, 2-phenylpropylamine has a measured pKa.[2]
logP (Octanol/Water) ~2.5 - 3.0The presence of the methylphenyl group increases lipophilicity compared to simpler phenylpropanamines.[3]
Aqueous Solubility Low to ModerateExpected to be pH-dependent. As a base, its solubility will increase significantly in acidic conditions due to the formation of a more soluble ammonium salt.[4]

Thermodynamic Properties and Their Experimental Determination

The key thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—define the energetic feasibility and stability of physical and chemical processes involving the compound.

Significance of Thermodynamic Parameters
  • Enthalpy of Fusion (ΔH_fus): The energy required to melt the solid compound, is crucial for understanding its crystal lattice energy and is a key input for solubility models.

  • Heat Capacity (Cp): Describes how the compound's temperature changes in response to absorbed heat, which is important for thermal process design and safety.

  • Gibbs Free Energy of Solvation (ΔG_solv): Indicates the spontaneity of the dissolution process.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[5] It is the primary method for determining the melting point and enthalpy of fusion.

Causality Behind Experimental Choices: The choice of a linear heating rate allows for the deconvolution of kinetic and thermodynamic events. A controlled atmosphere (e.g., nitrogen) is used to prevent oxidative degradation of the amine at elevated temperatures.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of (2S)-2-(2-Methylphenyl)propan-1-amine into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.[6][7]

    • Cool the sample back to the starting temperature.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset of the endothermic peak, and the enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the peak.[8]

Self-Validating System: The protocol's integrity is validated by calibrating the DSC instrument with certified standards (e.g., indium) for temperature and enthalpy before running the sample.[6] Repeated runs with the same sample can assess the thermal stability and reversibility of transitions.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Analysis weigh 1. Weigh Sample (3-5 mg) encapsulate 2. Encapsulate in Pan weigh->encapsulate load 3. Load Sample & Ref. encapsulate->load purge 4. Purge with N2 load->purge program 5. Run Thermal Program (e.g., 10°C/min ramp) purge->program thermogram 6. Generate Thermogram program->thermogram analyze 7. Determine Tm & ΔHfus thermogram->analyze

Caption: Workflow for determining thermal properties using DSC.

Solubility Profile and Its Experimental Determination

The solubility of (2S)-2-(2-Methylphenyl)propan-1-amine is expected to vary significantly with the properties of the solvent, particularly its polarity and pH.

Factors Influencing Amine Solubility
  • Solvent Polarity: As a molecule with both polar (amine) and non-polar (methylphenyl) regions, its solubility will follow the "like dissolves like" principle. It is expected to be more soluble in polar organic solvents than in non-polar ones.[4]

  • pH: In aqueous media, the primary amine group can be protonated at pH values below its pKa. The resulting ammonium salt is an ionic species with significantly higher aqueous solubility than the neutral free base. This is a critical consideration for oral drug formulation.[9]

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature. The van't Hoff equation can be used to describe this relationship.[9]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. The extended equilibration time (e.g., 24-48 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved states.[12]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (2S)-2-(2-Methylphenyl)propan-1-amine to a vial containing a known volume of the test solvent (e.g., water, buffer at a specific pH, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 48 hours).[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.[13]

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is determined from the measured concentration, accounting for the dilution factor.

Self-Validating System: The attainment of equilibrium can be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not change significantly after a certain point.

Diagram of Shake-Flask Solubility Workflow:

ShakeFlask_Workflow start 1. Add Excess Solid to Solvent equilibrate 2. Equilibrate (24-48h) @ Constant Temp. start->equilibrate separate 3. Separate Phases (Settle or Centrifuge) equilibrate->separate filter 4. Filter Supernatant separate->filter quantify 5. Dilute & Quantify (e.g., HPLC) filter->quantify result 6. Calculate Solubility quantify->result

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Predicted Solubility Profile
Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (pH 7.4) Phosphate Buffered SalineLowThe compound is predominantly in its less soluble free base form at physiological pH.
Aqueous (pH 2.0) 0.01 M HClHighThe amine is fully protonated to its highly soluble ammonium salt form.[4]
Polar Protic Ethanol, MethanolHighThe amine can act as a hydrogen bond donor and acceptor with the solvent.[14]
Polar Aprotic DMSO, AcetonitrileModerate to HighSoluble due to dipole-dipole interactions.
Non-Polar Hexane, TolueneLowThe polar amine group has unfavorable interactions with non-polar solvents.[4]

Conclusion

This technical guide provides a foundational understanding of the key thermodynamic and solubility properties of (2S)-2-(2-Methylphenyl)propan-1-amine. While based on predictions from structurally related molecules, the presented data offers a robust starting point for experimental design and process development. The detailed protocols for Differential Scanning Calorimetry and the shake-flask solubility method provide researchers with the necessary framework to obtain precise, empirical data. A thorough characterization of these properties is an indispensable step in harnessing the full potential of this chiral amine in pharmaceutical research and development, enabling informed decisions that can accelerate the path to innovation.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Williams College. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • YouTube. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

  • Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. Retrieved from [Link]

  • University of Glasgow. (n.d.). Differential scanning microcalorimetry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(2-methylphenyl)propan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpropylamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Thermodynamic properties of enantiomers. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Identification of (2S)-2-(2-Methylphenyl)propan-1-amine as a Novel Psychoactive Substance (NPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ever-expanding landscape of novel psychoactive substances (NPS) presents a continuous challenge to public health and law enforcement agencies. Among the diverse chemical classes of NPS, phenethylamines remain a prominent and constantly evolving group, with clandestine chemists frequently introducing new structural analogues to circumvent existing legislation. This technical guide provides a comprehensive analytical and pharmacological overview of (2S)-2-(2-Methylphenyl)propan-1-amine , a phenethylamine derivative with a high potential for emergence on the illicit drug market. Due to a lack of specific published literature on this compound, this document serves as a predictive guide for researchers, forensic chemists, and drug development professionals. By leveraging established knowledge of structurally related phenethylamines, this guide outlines the predicted chemical properties, potential synthetic pathways, anticipated pharmacological effects, and robust analytical methodologies for the identification and characterization of this substance. The aim is to equip the scientific community with the necessary foundational knowledge to proactively identify and understand the potential risks associated with this emerging NPS.

Introduction: The Emergence of Novel Phenethylamine Analogues

Novel psychoactive substances are synthetic drugs designed to mimic the effects of controlled substances while evading established drug laws.[1] The phenethylamine class, which forms the backbone for a wide array of stimulants and hallucinogens like amphetamine and MDMA, is a fertile ground for the creation of such analogues.[2][3] These substances often interact with monoamine neurotransmitter systems in the brain, leading to their desired psychoactive effects.[4]

(2S)-2-(2-Methylphenyl)propan-1-amine is a chiral phenethylamine derivative. Its structure suggests a potential for stimulant-like activity, similar to other substituted amphetamines. The "2S" designation indicates a specific stereoisomer, which can have significantly different pharmacological properties compared to its "2R" counterpart or the racemic mixture. The presence of a methyl group on the phenyl ring at the ortho position (position 2) is a structural modification intended to alter its interaction with biological targets and potentially evade detection by standard analytical methods. To date, there is a notable absence of formal scientific studies on this specific compound, necessitating a predictive approach based on its chemical similarity to well-characterized phenethylamines.

Predicted Chemical and Physical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods. The predicted properties of (2S)-2-(2-Methylphenyl)propan-1-amine are summarized in Table 1, derived from computational models and comparison with structurally similar compounds.

PropertyPredicted ValueSource/Justification
Molecular Formula C₁₁H₁₇NBased on chemical structure
Molecular Weight 163.26 g/mol Calculated from molecular formula
Appearance Colorless to pale yellow oil or solidBased on similar phenethylamines[5]
Boiling Point > 200 °CExpected to be higher than phenethylamine due to increased molecular weight[5]
pKa (amine) 9.5 - 10.5The electron-donating methyl group may slightly increase basicity, predicted to be similar to other phenethylamines[5]
LogP ~3.2Increased lipophilicity due to the additional methyl group compared to phenethylamine

Potential Synthetic Pathways

The synthesis of chiral amines like (2S)-2-(2-Methylphenyl)propan-1-amine can be achieved through various stereoselective methods, often starting from commercially available chiral precursors. A plausible synthetic route could involve the reductive amination of a chiral ketone or the reduction of a chiral oxime. A potential pathway is outlined below.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carbon-nitrogen bond, leading back to a suitable carbonyl precursor.

G Target (2S)-2-(2-Methylphenyl)propan-1-amine Precursor1 Chiral Oxime Target->Precursor1 Reduction Precursor2 2-(2-Methylphenyl)propan-1-one Precursor1->Precursor2 Oximation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Synthesis of 2-(2-Methylphenyl)propan-1-one: This precursor can be synthesized via a Friedel-Crafts acylation of toluene with propionyl chloride.

  • Oximation: The resulting ketone is reacted with hydroxylamine to form the corresponding oxime.

  • Chiral Resolution or Asymmetric Reduction: The oxime can be resolved into its enantiomers using a chiral acid. Alternatively, an asymmetric reduction of the ketone or the oxime can be performed using a chiral catalyst or reducing agent to selectively produce the (S)-enantiomer of the amine.

  • Purification: The final product would be purified using techniques such as distillation or chromatography.

Predicted Pharmacological Profile and Mechanism of Action

Substituted phenethylamines primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] Based on its structural similarity to other stimulant phenethylamines, (2S)-2-(2-Methylphenyl)propan-1-amine is predicted to act as a monoamine releasing agent and/or reuptake inhibitor.

The ortho-methyl group may influence its selectivity and potency for these transporters. It is hypothesized that this compound will have a greater affinity for DAT and NET over SERT, leading to predominantly stimulant effects.

Predicted Psychoactive Effects
  • Increased alertness and energy

  • Euphoria

  • Reduced appetite

  • Increased sociability

Potential Adverse Effects and Toxicity
  • Anxiety and paranoia

  • Insomnia

  • Tachycardia and hypertension

  • Potential for addiction and dependence

  • Possible neurotoxicity with chronic use

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft NPS (2S)-2-(2-Methylphenyl)propan-1-amine DAT Dopamine Transporter (DAT) NPS->DAT Blocks reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) NPS->VMAT2 Inhibits packaging Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reverses transport Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Dopamine_cyto Releases Dopamine_synapse Increased Dopamine Dopamine_cyto->Dopamine_synapse Efflux

Caption: Predicted mechanism of action at the dopamine synapse.

Analytical Identification and Characterization

The definitive identification of (2S)-2-(2-Methylphenyl)propan-1-amine in seized materials or biological samples requires a combination of analytical techniques. A standard workflow for the characterization of this novel compound is presented below.

G Sample Seized Material or Biological Sample Screening Presumptive Testing (e.g., Colorimetric Tests) Sample->Screening Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Extraction->LCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Extraction->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Extraction->FTIR Confirmation Structure Elucidation and Confirmation GCMS->Confirmation LCMS->Confirmation NMR->Confirmation FTIR->Confirmation

Caption: Analytical workflow for the identification of the NPS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds. For (2S)-2-(2-Methylphenyl)propan-1-amine, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be beneficial to improve chromatographic peak shape and provide additional structural information from the mass spectrum.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M+): Expected at m/z 163 (though may be weak or absent).

  • Alpha-cleavage: A prominent fragment at m/z 44 is expected from the cleavage of the C-C bond adjacent to the amine. Another significant fragment would be at m/z 119 resulting from the loss of the aminopropyl group.

  • Tropylium Ion: A fragment at m/z 91, characteristic of compounds containing a benzyl group, is likely.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and suitable for the analysis of non-volatile or thermally labile compounds. It is particularly useful for analyzing biological matrices.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (both with 0.1% formic acid) would be appropriate.

  • Ionization: Electrospray ionization (ESI) in positive mode would be used to generate the protonated molecule [M+H]⁺ at m/z 164.

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the precursor ion at m/z 164 would likely produce product ions corresponding to the loss of ammonia (m/z 147) and other characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structure elucidation of a new compound. Both ¹H and ¹³C NMR would be required to confirm the connectivity of atoms and the position of the methyl group on the phenyl ring. Chiral shift reagents could be used to confirm the enantiomeric purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the functional groups present in the molecule. Expected characteristic peaks would include N-H stretching vibrations around 3300-3400 cm⁻¹ and C-H stretching of the aromatic and aliphatic groups.

Conclusion

While there is currently no specific data available for (2S)-2-(2-Methylphenyl)propan-1-amine in scientific literature, its chemical structure strongly suggests that it is a psychoactive substance with stimulant properties, belonging to the phenethylamine class. This technical guide provides a predictive framework for its chemical properties, synthesis, pharmacology, and analytical identification. The presented information is based on well-established principles of medicinal chemistry and analytical science, drawing analogies from structurally related compounds.

The emergence of this compound on the illicit drug market would necessitate immediate empirical research to validate these predictions and fully characterize its pharmacological and toxicological profile. The methodologies and data presented herein offer a crucial starting point for researchers and forensic scientists to proactively address the potential challenges posed by this and other emerging novel psychoactive substances.

References

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 145, w14043.
  • Zawilska, J. B., & Wojcieszak, J. (2019).
  • Høiseth, G., et al. (2016). Novel psychoactive substances. Tidsskrift for Den norske legeforening.
  • Sigma-Aldrich. (n.d.). Novel Psychoactive Substances.
  • Merlo, S., et al. (2020).
  • PubChem. (S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride.
  • ChemScene. (S)-2-amino-3-(o-tolyl)propan-1-ol.
  • Fluorochem. (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
  • Wikipedia.
  • ResearchGate.
  • BenchChem. (2024). An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine.
  • PubChem. 2-Methyl-2-phenylpropan-1-amine.
  • PubChemLite. 2-methyl-2-(2-methylphenyl)propan-1-amine.
  • Merck. 2-methyl-2-phenylpropan-1-amine.
  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • BenchChem. (2025). An In-depth Technical Guide to (2S)-2-(Methylamino)
  • PubChem. (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride.
  • Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.
  • Pharmaffili
  • Kavanagh, P., et al. (2016). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. PubMed Central.
  • PubChem. 1-(o-Tolyl)propan-1-amine.
  • SpectraBase. 2-METHYLMETHCATHINONE;2-(METHYLAMINO)-1-(2-METHYLPHENYL)-PROPAN-1-ONE;2-MMC.
  • Iversen, L., et al. (2013). Neurochemical profiles of some novel psychoactive substances. CORE.
  • Moore, K. A. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar.
  • Matsuo, F. (2022). Psychoactive Drugs and they Effects on Human Life. Prime Scholars.
  • ResearchGate. (2S)-2-{amino}-N-(3-methylphenyl)acetamide.

  • Bobonazarova, S., et al. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. PubMed Central.

  • Kim, J. H., et al. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). PubMed.
  • Wikipedia.
  • Luethi, D., et al. (2021).
  • ChemicalBook. 2-Amino-2-methyl-1-propanol synthesis.
  • PharmaCompass. 2-(methylamino)-1-(3-methylphenyl)propan-1-one.
  • Ligandbook. (2S)-N-methyl-1-phenyl-propan-2-amine.

Sources

Literature review on 2-arylpropan-1-amine derivatives in medicinal chemistry

The -Methyl Shift: 2-Arylpropan-1-amine Derivatives in Medicinal Chemistry

Executive Summary

The 2-arylpropan-1-amine scaffold—chemically defined as


-methylphenethylamine (BMPEA)


This guide provides a rigorous analysis of the 2-arylpropan-1-amine pharmacophore, focusing on its emerging role as a privileged scaffold for Trace Amine-Associated Receptor 1 (TAAR1) agonists. Unlike direct monoamine releasers, these derivatives function as neuromodulators with therapeutic potential in schizophrenia, depression, and metabolic disorders, often devoid of the high abuse liability associated with their

Molecular Architecture: The Isomeric Shift

To understand the utility of 2-arylpropan-1-amines, one must contrast them with their regioisomers. The position of the methyl group on the ethylamine chain dictates the molecule's metabolic fate and receptor binding profile.

FeatureAmphetamine (

-methyl)
BMPEA (

-methyl)
IUPAC 1-phenylpropan-2-amine2-phenylpropan-1-amine
Chiral Center

-carbon (next to amine)

-carbon (next to phenyl)
MAO Stability High (Steric hindrance at N)Low to Moderate (Primary amine exposed)
Primary Target DAT/NET/SERT (Substrate/Releaser)TAAR1 (Agonist)
Abuse Potential HighLow (Rapid metabolism/Modulatory mech.)
The Pharmacophore

The 2-arylpropan-1-amine structure allows for a specific conformation that favors GPCR binding (TAAR1) over the orthosteric transporter sites (DAT/NET). The

Therapeutic Targets & Mechanism of Action

TAAR1 Agonism (Primary Indication)

The most significant medicinal application of this scaffold is in the development of TAAR1 agonists. TAAR1 is an intracellular GPCR located in presynaptic monoaminergic neurons.

  • Mechanism: Activation of TAAR1 increases cAMP levels via

    
     coupling. This triggers Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling cascades.
    
  • Outcome: Phosphorylation of the Dopamine Transporter (DAT) leads to its internalization or efflux inhibition. Crucially, this modulates dopamine levels without the uncontrolled dump caused by amphetamines, resulting in an antipsychotic and antidepressant profile with reduced motor side effects.

Visualization: TAAR1 Signaling Pathway

The following diagram illustrates the intracellular cascade triggered by 2-arylpropan-1-amine derivatives.

TAAR1_PathwayLigand2-Arylpropan-1-amine(Ligand)TAAR1TAAR1 (GPCR)IntracellularLigand->TAAR1BindingGsGs ProteinTAAR1->GsCouplingACAdenylyl CyclaseGs->ACActivatescAMPcAMP IncreaseAC->cAMPGeneratesPKAPKA / PKCActivationcAMP->PKASignalingDATDAT / SERT(Transporter)PKA->DATPhosphorylationEffectInternalization &Modulated NeurotransmissionDAT->EffectTrafficking

Caption: Signal transduction pathway of TAAR1 agonists leading to modulation of monoamine transporters.

Structure-Activity Relationships (SAR)[1][2]

Optimizing the 2-arylpropan-1-amine scaffold involves three vectors:

  • The Aryl Core:

    • Unsubstituted phenyl rings (BMPEA) show moderate potency (EC50 ~100-300 nM).

    • Halogenation: Substitution at the para-position (4-Cl, 4-F) generally increases metabolic stability and TAAR1 affinity.

    • Hydroxylation: 3-OH or 4-OH mimics tyramine/octopamine, increasing potency but drastically reducing blood-brain barrier (BBB) permeability.

  • The Amine Terminus:

    • N-Methylation: Produces

      
      -methyl-BMPEA. While this increases lipophilicity, it often reduces TAAR1 selectivity compared to the primary amine.
      
    • Bulky Substituents: Larger groups (e.g., benzyl) usually abolish activity, as the TAAR1 orthosteric pocket is sterically restricted.

  • Chirality (Crucial):

    • The enantiomers of 2-arylpropan-1-amines exhibit distinct potencies.

    • In many phenethylamine derivatives, the (S)-enantiomer is often more potent at TAAR1, though this must be empirically determined for specific aryl substitutions.

Synthetic Methodologies

The Challenge of Enantioselectivity

Classic synthesis via the reduction of 2-phenylpropanenitrile yields a racemic mixture. Given the SAR requirement for specific enantiomers, modern medicinal chemistry relies on Asymmetric Hydrogenation or Biocatalytic Transamination .

Protocol: Enantioselective Synthesis via Ni-Catalyzed Hydroalkylation

This protocol describes a modern, catalytic approach to synthesizing chiral 2-arylpropan-1-amines from enamides, ensuring high enantiomeric excess (ee).

Reagents:

  • Substrate:

    
    -Cbz-enamide (derived from corresponding acetophenone).
    
  • Catalyst:

    
     (10 mol%).
    
  • Ligand: (S)-Binapine (12 mol%).

  • Alkylating Agent: Alkyl iodide (in this case, Methyl Iodide for the

    
    -methyl).
    
  • Reductant: Zinc powder / Silane.

  • Solvent: THF/DMA (anhydrous).

Step-by-Step Workflow:

  • Catalyst Complexation: In a glovebox (

    
     atmosphere), combine 
    
    
    (0.05 mmol) and (S)-Binapine (0.06 mmol) in THF (2 mL). Stir for 30 mins to form the chiral complex.
  • Substrate Addition: Add the

    
    -Cbz-enamide substrate (0.5 mmol) and Zinc powder (1.5 mmol) to the reaction vessel.
    
  • Initiation: Add the alkyl iodide (1.5 mmol) and silane source dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor consumption of enamide via TLC or LC-MS.

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Dry organic layer over 
    
    
    .
  • Deprotection: Subject the isolated Cbz-protected amine to standard hydrogenolysis (

    
    , Pd/C, MeOH) to yield the free primary amine.
    
  • Validation:

    • Chiral HPLC: Determine enantiomeric excess (>90% ee expected).

    • 1H NMR: Verify the doublet signal for the

      
      -methyl group at 
      
      
      ~1.2 ppm.
Visualization: Synthetic Workflow

Synthesis_FlowStartAryl Enamide(Precursor)Step1Hydroalkylation(C-C Bond Formation)Start->Step1CatNi-Catalyst + Chiral LigandCat->Step1CatalysisInterProtectedChiral AmineStep1->InterStep2Deprotection(Pd/C, H2)Inter->Step2Final2-Arylpropan-1-amine(>95% ee)Step2->Final

Caption: Enantioselective route to 2-arylpropan-1-amines via Nickel-catalyzed hydroalkylation.

Toxicology & Metabolic Profile[3]

Safety Warning: While less prone to abuse than amphetamines, 2-arylpropan-1-amines are potent sympathomimetics.

  • Pressor Effects: BMPEA has been documented to increase blood pressure and heart rate in animal models, similar to ephedrine.

  • WADA Status: 2-Phenylpropan-1-amine is classified as a doping agent/stimulant by the World Anti-Doping Agency.

  • Metabolism: The molecule is a substrate for MAO-B. Unlike amphetamine, which inhibits MAO, BMPEA is rapidly degraded to phenylacetic acid derivatives unless the amine is substituted or the aryl ring is modified to block oxidation.

References

  • Lewin, A. H., et al. (2008). Pharmacological characterization of membrane-expressed human trace amine-associated receptor 1 (TAAR1) by a bioluminescence resonance energy transfer cAMP biosensor.[1] Molecular Pharmacology.[1] Link

  • Cohen, P. A., et al. (2015). Presence of the isomer of amphetamine, β-methylphenethylamine, in dietary supplements.[2] Drug Testing and Analysis.[3] Link

  • Pei, Y., et al. (2020). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides.[4] ChemRxiv. Link

  • Berry, M. D. (2004). Mammalian central nervous system trace amines.[1][5] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[6][7] Link

Methodological & Application

Asymmetric synthesis protocols for (2S)-2-(2-Methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the asymmetric synthesis of (2S)-2-(2-Methylphenyl)propan-1-amine, a valuable chiral building block for the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The specific stereochemistry of these molecules is often critical to their biological activity, with different enantiomers exhibiting varied efficacy or even toxicity.[2] (2S)-2-(2-Methylphenyl)propan-1-amine is a prototypical chiral benzylic amine whose synthesis demands precise stereochemical control. The development of robust, efficient, and highly selective methods to access single-enantiomer amines is therefore a cornerstone of modern organic synthesis.

This guide details three distinct and powerful protocols for the asymmetric synthesis of (2S)-2-(2-Methylphenyl)propan-1-amine, starting from the prochiral ketone, 2-(2-methylphenyl)propan-2-one (also known as 2'-methylpropiophenone). Each method represents a different strategic approach to asymmetric induction: the use of a chiral auxiliary, a biocatalytic transformation, and a transition-metal-catalyzed hydrogenation. These protocols are designed to provide both practical, step-by-step instructions and a deeper understanding of the principles governing the stereochemical outcome.

Protocol 1: Chiral Auxiliary-Mediated Synthesis via N-tert-Butanesulfinamide

This approach utilizes a recoverable chiral auxiliary, tert-butanesulfinamide, to direct the stereochemical outcome of a reduction reaction.[1][3] The method, pioneered by Ellman, involves the condensation of the chiral sulfinamide with the prochiral ketone to form a diastereomerically pure N-sulfinyl imine. Subsequent reduction of the C=N bond is highly diastereoselective, controlled by the steric bulk of the sulfinyl group.[4] Finally, the auxiliary is cleaved under mild acidic conditions to yield the desired chiral primary amine.

Causality of Stereoselection

The high diastereoselectivity of the reduction step is attributed to a six-membered ring transition state. The hydride reagent (from NaBH4) is proposed to coordinate to the sulfinyl oxygen, delivering the hydride to the less sterically hindered face of the imine carbon, away from the bulky tert-butyl group. To obtain the (S)-amine, the (R)-enantiomer of tert-butanesulfinamide is typically used as the chiral auxiliary.

Experimental Workflow Diagram

Ketone 2'-Methylpropiophenone Imine Step 1: Condensation (R,E)-N-(1-(o-tolyl)ethylidene)-t-butanesulfinamide Ketone->Imine Ti(OEt)4, THF Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Reduction Step 2: Diastereoselective Reduction (R,S)-N-(1-(o-tolyl)propyl)-t-butanesulfinamide Imine->Reduction NaBH4, THF Product Step 3: Auxiliary Cleavage (2S)-2-(2-Methylphenyl)propan-1-amine Reduction->Product HCl, Methanol Ketone 2'-Methylpropiophenone Enzyme Transaminase (S-selective) + PLP Cofactor Ketone->Enzyme AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Product (2S)-2-(2-Methylphenyl)propan-1-amine Enzyme->Product pH 8.0, 30-40°C Byproduct Acetone Enzyme->Byproduct Ketone 2'-Methylpropiophenone Catalyst Chiral Ir/Rh Catalyst + H₂ (g) Ketone->Catalyst Toluene, 60°C Ammonia NH4OAc (Ammonia Source) Ammonia->Catalyst Product (2S)-2-(2-Methylphenyl)propan-1-amine Catalyst->Product High Pressure

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reduction of 2-(2-methylphenyl)propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-NIT-002 Subject: Low Yield/Incomplete Conversion in Sterically Hindered Nitrile Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Challenge: Reducing 2-(2-methylphenyl)propionitrile to 2-(2-methylphenyl)propan-1-amine is non-trivial due to a "steric pincer" effect. You are fighting two fronts:

  • The ortho-methyl group: Blocks the trajectory of nucleophilic attack on the nitrile carbon.

  • The

    
    -methyl group:  Increases the energy barrier for the formation of the tetrahedral intermediate.
    

Symtoms & Diagnosis: Before modifying your protocol, use this logic tree to identify if your yield loss is Chemical (reaction failure) or Physical (isolation failure).

DiagnosticTree Start Start: Low Yield Observed CheckTLC Analyze Crude Reaction (TLC/GC/LCMS before workup) Start->CheckTLC Result1 Starting Material Remaining? CheckTLC->Result1 Kinetics KINETIC ISSUE Steric hindrance is preventing complete reduction. Result1->Kinetics Yes Result2 Messy Profile? (Many spots/peaks) Result1->Result2 No Selectivity SELECTIVITY ISSUE Side reactions: 1. Enamine/Imine dimers 2. Decyanation Result2->Selectivity Yes Result3 Clean Profile but Low Mass Recovery? Result2->Result3 No Workup ISOLATION ISSUE 1. Product trapped in Al-salts 2. Product lost to aqueous phase 3. Volatility loss Result3->Workup Yes

Figure 1: Diagnostic logic flow for pinpointing yield loss in nitrile reductions.

Phase 1: Reaction Optimization (The Chemistry)

If your diagnostic points to Kinetics or Selectivity issues, the standard room-temperature LAH protocol will fail. The steric bulk prevents the formation of the intermediate aluminum complex.

Option A: The "Brute Force" Method (LAH Modification)

Standard LAH reductions often stall at the imine stage for hindered substrates.

  • The Fix: Switch solvent from Diethyl Ether (

    
    , bp 35°C) to Tetrahydrofuran (THF, bp 66°C)  or Dioxane (bp 101°C)  and heat to reflux.
    
  • Why: The higher temperature overcomes the activation energy barrier imposed by the ortho-methyl group.

  • Caution: Prolonged reflux can lead to decyanation (loss of the nitrile group entirely) if the

    
    -proton is too acidic.
    
Option B: The "Lewis Acid" Method (Borane-THF)

For ortho-substituted nitriles, Borane-THF (


) is often superior to LAH.
  • Mechanism: Borane coordinates to the nitrogen lone pair first, pulling electron density away and making the nitrile carbon more electrophilic without requiring a bulky nucleophile to attack first.

  • Protocol Adjustment: Use 1.5 - 2.0 equivalents of

    
    . Reflux is usually required for complete conversion to the amine.
    
Comparison of Reducing Agents
FeatureLithium Aluminum Hydride (LAH)Borane-THF (

)
Catalytic Hydrogenation (Raney Ni)
Mechanism Nucleophilic Hydride AttackElectrophilic CoordinationSurface Catalysis
Steric Sensitivity High (Struggles with hindered carbons)Low (Attacks Nitrogen first)Medium (Requires high pressure)
Main Side Product Aldehyde (hydrolysis of imine)Boron-complexes (requires acid workup)Secondary Amines (dimerization)
Recommendation Standard (Try first with heat)High Performance (If LAH fails)Avoid (Unless using

pressure)

Phase 2: Workup & Isolation (The Physics)

70% of yields are lost here. The amine product is basic and can chelate strongly to aluminum salts, getting trapped in the "grey sludge" of the filter cake.

The "Emulsion" Problem

Upon quenching LAH, you form aluminum hydroxides (


). With amine products, this forms a gelatinous emulsion that is impossible to filter, trapping your product.
Solution 1: The Fieser Method (Standard)

Strict adherence to stoichiometry is required. For every 1 g of LAH used:

  • Add 1 mL Water (Slowly! Exothermic).

  • Add 1 mL 15% NaOH solution.

  • Add 3 mL Water.

  • Warm to RT and stir for 15 mins. Result should be a white, granular sand, not a slime.

Solution 2: Rochelle's Salt (The "Silver Bullet")

If Fieser fails or you used THF (which solubilizes water and ruins the Fieser precipitate), use Rochelle's Salt (Sodium Potassium Tartrate).

  • Protocol: Quench reaction with minimal water/EtOAc. Add a saturated aqueous solution of Rochelle's Salt (20 mL per gram of LAH).

  • Mechanism: Tartrate binds Aluminum more tightly than your amine does, breaking the emulsion and releasing your product into the organic layer.

  • Time: This requires patience.[1] Stir vigorously for 1-3 hours until two clear layers form.

The "Solubility" Problem

Your product, 2-(2-methylphenyl)propan-1-amine, is a primary amine.

  • Risk: It may react with

    
     in the air to form carbamates if left exposed.
    
  • Risk: It may be partially water-soluble if the pH is not high enough.

  • Fix: Ensure the aqueous phase is pH > 12 during extraction.

Recommended Protocol (Gold Standard)

This protocol utilizes LAH in THF with a Rochelle's Salt workup to maximize conversion and recovery.[2]

Reagents:

  • Substrate: 2-(2-methylphenyl)propionitrile (1.0 equiv)

  • Reagent:

    
     (2.0 - 3.0 equiv, 2.4M in THF)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen. Fit with a reflux condenser.

  • Reagent Prep: Charge flask with

    
     solution. Cool to 0°C.[1][2][3][4][5]
    
  • Addition: Dissolve substrate in minimal dry THF. Add dropwise to the LAH.[1][2][5] Note: Gas evolution (

    
    ) will occur.
    
  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Check TLC.[3][4][6] If SM remains, heat to 60°C (Reflux) for 4-12 hours.

  • Quench (Critical): Cool back to 0°C. Dilute with

    
     (2x reaction volume).
    
    • Add water dropwise until gas evolution ceases.

  • Workup (Rochelle's): Add Saturated Rochelle's Salt solution (approx. 20mL per gram LAH).

    • Stir vigorously at RT for 2 hours. The mixture will turn from grey sludge to two clear layers.

  • Extraction: Separate layers. Wash aqueous layer 2x with

    
    .
    
    • Optional Acid-Base Purification: Extract combined organics with 1M HCl. Wash organic layer (discard). Basify aqueous HCl layer with 6M NaOH to pH 14. Extract back into DCM.

  • Drying: Dry over

    
     (Sodium Sulfate). Filter and concentrate.
    

Visualizing the Mechanism

The following diagram illustrates why the ortho-methyl group necessitates higher energy (heat) or specific reagents (Borane).

Mechanism cluster_steric Steric Blockade Substrate Substrate (Ortho-Me Shielding) Complex Transition State (Steric Clash) Substrate->Complex Hydride Attack (Slow Step) Imine Imine Salt (Intermediate) Complex->Imine - H2 Product Primary Amine (Final) Imine->Product Hydrolysis/Workup

Figure 2: Reaction pathway showing the steric blockade at the transition state.

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC that looks like an aldehyde. Why? A: This is likely 2-(2-methylphenyl)propanal. It comes from the hydrolysis of the intermediate imine. This means the reduction stopped halfway (1 hydride addition instead of 2).

  • Fix: The imine was too sterically hindered to accept the second hydride. Increase reaction temperature or switch to Borane-THF.

Q: My product disappears on the Rotovap. A: Low molecular weight amines can be volatile.

  • Fix: Do not evaporate to dryness/constant weight. Alternatively, isolate as the HCl salt: bubble HCl gas into the ether extract or add 1M HCl in ether to precipitate the non-volatile hydrochloride salt.

Q: Can I use Catalytic Hydrogenation (Pd/C) instead? A: For this specific substrate, Pd/C often fails to reduce the nitrile completely or poisons the catalyst due to steric bulk. Raney Nickel at high pressure (50 psi) with added Ammonia (to prevent secondary amine formation) is the only viable catalytic route, but LAH is generally more reliable for lab scale [1].

References

  • Reduction of Nitriles to Amines. Organic Chemistry Portal. [Link] Overview of reagents including Borane-THF and LAH.[7]

  • Fieser Workup & Rochelle's Salt Protocols. University of Rochester, Dept. of Chemistry. [Link] Authoritative source for aluminum hydride quenching ratios.

  • Haddenham, D., et al. (2009). "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[8][9] Journal of Organic Chemistry, 74(5), 1964-1970. [Link] Discusses the superiority of Borane reagents for hindered nitriles.

Sources

Overcoming steric hindrance of the ortho-methyl group in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Apex Molecular Technical Support Center . Ticket ID: #OM-992 Subject: Overcoming Steric Hindrance (Ortho-Methyl) in Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

You are encountering the "Ortho Wall." In palladium-catalyzed coupling, an ortho-methyl group is not merely a substituent; it is a kinetic brake. It destabilizes the square-planar transition states required for transmetallation and oxidative addition.

This guide moves beyond standard textbook conditions. We will deploy Third- and Fourth-Generation (G3/G4) Precatalysts and Sterically-Expanded NHC systems to force these reactions to completion.

The Diagnostic: Why Standard Conditions Fail

Before optimizing, you must understand the failure mode. Ortho-methyl groups introduce specific kinetic bottlenecks:

  • Inhibited Transmetallation (The Main Culprit): In Suzuki-Miyaura coupling, the incoming nucleophile (boronic acid) cannot easily approach the palladium center due to the steric clash with the ortho-substituent on the aryl halide.

  • Protodeboronation: Because transmetallation is slow, the boronic acid "waits" in the basic solution. This delay allows base-catalyzed hydrolytic cleavage of the C-B bond, destroying your nucleophile before it couples.

  • Reductive Elimination Acceleration: Paradoxically, steric bulk accelerates the final step (reductive elimination) by compressing the bond angle. Our goal is to facilitate the first two steps without compromising the third.

The Hardware: Ligand Selection Matrix

Do not use triphenylphosphine (PPh₃) or dppf. They lack the bulk required to enforce the mono-ligated Pd(0) species necessary for hindered substrates.

A. Dialkylbiaryl Phosphines (The Buchwald Series)

These ligands utilize a "secondary interaction" between the palladium and the ipso-carbon of the lower biaryl ring to stabilize the active mono-ligated species.

LigandBest Use CaseSteric Profile
SPhos Universal First Choice. Excellent for ortho-substituted Suzuki couplings. The methoxy groups provide electronic stability.High
XPhos The Heavy Lifter. Preferred for aryl chlorides and tosylates. Superior for unactivated aryl chlorides.Very High
RuPhos Heteroatoms. The gold standard for hindered Buchwald-Hartwig amination (secondary amines) and alkoxylation.High
tBuXPhos Extreme Sterics. Use when both partners have ortho-substituents (tetra-ortho coupling).Extreme
B. N-Heterocyclic Carbenes (The PEPPSI Series)

For substrates that fail with phosphines, switch to NHCs. The Pd-PEPPSI-IPent catalyst is specifically engineered for extreme steric hindrance (better than the standard IPr).

  • Why IPent? The isopentyl groups on the NHC backbone create a flexible "steric wall" that accommodates the bulk of ortho-methyl groups while preventing catalyst decomposition.

Visual Logic: Ligand Decision Tree

LigandSelector Start Substrate Analysis Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura Type->Suzuki Buchwald Buchwald-Hartwig Type->Buchwald StericLevel Steric Load? Suzuki->StericLevel AmineType Amine Type? Buchwald->AmineType SPhos SPhos Pd G4 (General Ortho) StericLevel->SPhos Mono-Ortho PEPPSI Pd-PEPPSI-IPent (Tetra-Ortho) StericLevel->PEPPSI Di/Tetra-Ortho RuPhos RuPhos Pd G4 (Secondary Amines) AmineType->RuPhos Secondary/Hindered BrettPhos BrettPhos Pd G4 (Primary Amines) AmineType->BrettPhos Primary

Caption: Decision matrix for selecting the optimal ligand system based on coupling type and steric demand.

The Ignition: Precatalyst Strategy

Stop using Pd(OAc)₂ or Pd₂dba₃. For hindered substrates, the reduction of Pd(II) to Pd(0) is the death knell. If the reduction is slow, Pd black forms before the catalytic cycle begins.

The Solution: G4 Precatalysts Use Palladacycle G4 Precatalysts (e.g., XPhos Pd G4).[1]

  • Mechanism: Upon exposure to base, the G4 precatalyst undergoes rapid reductive elimination to release the active L-Pd(0) species and a benign byproduct (carbazole).

  • Benefit: This ensures 100% of your palladium enters the cycle immediately, outcompeting protodeboronation.

G4Activation Precat G4 Precatalyst (Air Stable Pd-II) Base Base Activation (RT, <5 mins) Precat->Base Deprotonation Active Active L-Pd(0) (Mono-Ligated) Base->Active Reductive Elimination (- Carbazole) Cycle Enters Catalytic Cycle (Immediate OA) Active->Cycle

Caption: Activation pathway of G4 precatalysts ensuring rapid entry of the active mono-ligated Pd(0) species.

Troubleshooting & FAQs

Q: My aryl halide is consumed, but I only see dehalogenated byproduct (Ar-H).

  • Diagnosis: The oxidative addition worked, but transmetallation failed. The Pd-Ar intermediate waited too long and scavenged a hydride (likely from the solvent or base).

  • Fix: Switch to Pd-PEPPSI-IPent . The NHC ligand binds tighter, preventing hydride insertion. Also, switch solvent to Toluene (non-protic) or minimize water content if using dioxane.

Q: My boronic acid is disappearing, but no product forms (Protodeboronation).

  • Diagnosis: Your base is too strong, or the reaction is too slow.

  • Fix:

    • Use K₃PO₄·H₂O (tribasic potassium phosphate monohydrate). It buffers the pH effectively.

    • Pre-mix the catalyst and aryl halide for 5 minutes before adding the boronic acid.

    • Add the boronic acid in portions (e.g., 3 portions over 1 hour) to keep its concentration low relative to the catalyst.

Q: I am doing a Buchwald reaction with an ortho-substituted Aryl Iodide, and it's stalling.

  • Diagnosis: The "Iodide Trap." The released iodide ions form bridging dimers with Palladium [L-Pd(Ar)-I]₂, shutting down the cycle.

  • Fix: Switch to the Aryl Bromide or Aryl Chloride . Counter-intuitively, they react faster in hindered Buchwald couplings because they do not cause this inhibition. If you must use Iodide, add a silver salt (AgOTf) to scavenge the iodide (expensive, but effective).

Standard Operating Procedures (SOPs)

Protocol A: The "Tetra-Ortho" Suzuki Coupling

Use this for extreme steric hindrance (e.g., mesityl bromide + ortho-tolyl boronic acid).

  • Reaction Vessel: 8 mL vial with a septum cap (or microwave vial).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)

    • Base: KOH (3.0 equiv) or KOtBu (for extreme cases)

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Add solid reagents (Catalyst, Boronic Acid, Base) to the vial.[2]

    • Evacuate and backfill with Argon (x3).

    • Add Aryl Halide (if liquid) and Dioxane via syringe.

    • Heat to 80°C (oil bath) or 100°C (microwave).

    • Critical Step: If conversion is low after 1 hour, add a second charge of Boronic Acid (0.5 equiv).

Protocol B: The Hindered Buchwald-Hartwig Amination

Use this for coupling ortho-substituted anilines or halides.

  • Reaction Vessel: Schlenk tube or sealed vial.

  • Reagents:

    • Aryl Bromide/Chloride (1.0 equiv)

    • Amine (1.2 equiv)

    • Precatalyst: RuPhos Pd G4 (1–3 mol%)

    • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Toluene or THF.

  • Procedure:

    • Add RuPhos Pd G4 and NaOtBu to the vial.

    • Purge with Argon.

    • Add solvent, Amine, and Aryl Halide.[3][4]

    • Stir at 80°C .

    • Note: RuPhos is specifically designed to prevent the amine from binding too tightly to the Pd center, allowing the hindered aryl halide to enter.

References

  • Buchwald Ligand User Guide: Surry, D. S.; Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci.2011 , 2, 27–50.[5]

  • PEPPSI-IPent Development: Organ, M. G.; et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[6] Angew.[7][8] Chem. Int. Ed.2009 , 48, 2383–2387.

  • G3/G4 Precatalyst Mechanism: Bruno, N. C.; et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chem. Sci.2013 , 4, 916–920.[5]

  • Protodeboronation Troubleshooting: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Processes of Unstable Boronic Acids." J. Am. Chem. Soc.2010 , 132, 14073–14075.

Sources

Selecting the right chiral column for (2S)-2-(2-Methylphenyl)propan-1-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Support Center resource. It prioritizes the specific chemical nature of (2S)-2-(2-Methylphenyl)propan-1-amine —a primary amine with a


-chiral center and steric hindrance from the ortho-methyl group.

Case ID: 2-MPPA-Chiral-Res Status: Active Analyst Level: Senior Application Scientist

Executive Summary & Strategy Triage

The analysis of (2S)-2-(2-Methylphenyl)propan-1-amine presents two distinct chromatographic challenges:

  • The Basic Primary Amine: Free primary amines (

    
    ) interact strongly with residual silanols on silica supports, causing severe peak tailing.
    
  • The

    
    -Chiral Center:  The chiral center is located at the C2 position, separated from the amine binding site by a methylene spacer (
    
    
    
    ). This distance can reduce the enantiomeric recognition capabilities of certain "tight-pocket" selectors.
The Selector Decision Matrix

We recommend two primary pathways based on your available instrumentation and solvent constraints.

FeaturePathway A: The Robust Workhorse Pathway B: The Specific Binder
Column Technology Immobilized Polysaccharide (e.g., Chiralpak IA/IC)Chiral Crown Ether (e.g., Crownpak CR-I(+))
Mechanism H-Bonding,

-

interactions, Steric inclusion
Host-Guest Complexation (Ammonium ion)
Mobile Phase Normal Phase (Alkane/Alcohol) + Basic Additive Reversed Phase (Aq.[1]

/MeOH)
Why choose this? Best for general screening; handles the ortho-steric bulk well.Best if you require aqueous conditions or MS compatibility (with specific buffers).
Risk Factor Requires Diethylamine (DEA) to prevent tailing.Requires acidic pH (1.0–2.0);

-position may lower resolution (

).

Method Development Protocols

Protocol A: Immobilized Polysaccharide (Recommended First Line)

Targeting the steric clefts of Amylose/Cellulose derivatives.

Rationale: The ortho-methyl group on the phenyl ring creates a unique 3D "twist" that is often better recognized by the distinct grooves of Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) or Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC).

Step-by-Step Workflow:

  • Column Selection: Start with Chiralpak IA (Immobilized Amylose).[2] Its immobilization allows for wider solvent choices if solubility is an issue.[3]

  • Mobile Phase Preparation:

    • Base Solvent: n-Hexane (90%)

    • Modifier: Ethanol or 2-Propanol (10%)

    • Crucial Additive: 0.1% Diethylamine (DEA) or Butylamine.

    • Note: Without DEA, the primary amine will interact with the silica backbone, destroying resolution.

  • Equilibration: Flush column at 1.0 mL/min for 20 column volumes.

  • Sample Prep: Dissolve analyte in the Mobile Phase (containing DEA). Do not dissolve in pure ethanol and inject into hexane; this causes solvent mismatch peaks.

Expected Outcome:

  • Resolution (

    
    ) > 2.0.
    
  • Elution order: Dependent on the specific interaction; IA often elutes the (R)-enantiomer first for similar phenethylamines, but confirmation with a standard is required.

Protocol B: Crown Ether Specificity

Targeting the ammonium ion (


) complex.

Rationale: Crown ethers (Crownpak CR) form a "tripod" hydrogen bond specifically with primary ammonium ions. This is highly selective but requires the amine to be protonated.

Step-by-Step Workflow:

  • Column Selection: Crownpak CR-I(+) (Immobilized Crown Ether).[4]

  • Mobile Phase Preparation (Acidic):

    • Aqueous Component: Perchloric Acid (

      
      ) in water, pH 1.5 (approx.[5] 16.3g 70% 
      
      
      
      per Liter).[5][6]
    • Organic Modifier: Acetonitrile (10–15% v/v).

    • Warning: Do not use basic additives here.[2] The amine must be charged (

      
      ).
      
  • Temperature Control: Lower temperatures (10°C – 25°C) significantly enhance the stability of the ammonium-crown complex, improving resolution.

  • System Care: Wash the system thoroughly with water before and after to prevent corrosion from perchloric acid.

Visualizing the Logic

The following diagram illustrates the decision process and the interaction mechanisms for your analyte.

ChiralSelection Start Analyte: (2S)-2-(2-Methylphenyl)propan-1-amine (Primary Amine, Beta-Chiral) Decision Preferred Mobile Phase Mode? Start->Decision NP Normal Phase (Hexane/Alcohol) Decision->NP Solubility/Standard RP Reversed Phase (Aqueous Acidic) Decision->RP Aqueous Preference Col_Poly Column: Chiralpak IA / IC (Immobilized Polysaccharide) NP->Col_Poly Col_Crown Column: Crownpak CR-I(+) (Chiral Crown Ether) RP->Col_Crown Mech_Poly Mechanism: H-Bonding + Steric Fit Requires: 0.1% DEA (Base Additive) Col_Poly->Mech_Poly Mech_Crown Mechanism: Host-Guest Complex Requires: pH 1.0-2.0 (Acidic) Col_Crown->Mech_Crown

Caption: Decision tree for column selection based on mobile phase compatibility and interaction mechanism.

Troubleshooting & FAQs

Q1: I am using Chiralpak IA with Hexane/EtOH, but the peak is extremely broad and tailing. Why? A: This is the "Silanol Effect." Your primary amine is interacting with the acidic silanols on the silica surface rather than the chiral selector.

  • Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This competes for the silanol sites, sharpening the amine peak.

  • Verification: Tailing factor (

    
    ) should drop below 1.3 after adding DEA.
    

Q2: On the Crownpak CR(+) column, my analyte elutes near the void volume (t0). A: The "Guest" is not binding to the "Host." This usually happens if the pH is not low enough.

  • Root Cause: The amine is not fully protonated.

  • Fix: Ensure your mobile phase is pH 1.0 – 2.0 using Perchloric Acid.[5][7] The complex only forms with the ammonium ion (

    
    ), not the neutral amine.
    
  • Secondary Fix: Lower the column temperature to 10°C. The complexation is exothermic; lower heat stabilizes the bond and increases retention (

    
    ).
    

Q3: Can I use LC-MS with these methods? A:

  • For Polysaccharide (Protocol A): Yes, but DEA can suppress ionization in positive mode ESI. Consider using ammonium hydroxide or ammonium bicarbonate in polar organic mode (100% Acetonitrile/MeOH) if using Chiralpak IA.

  • For Crown Ether (Protocol B): Perchloric acid is dangerous and incompatible with MS. You must switch to TFA (Trifluoroacetic acid) or volatile buffers, though resolution often decreases compared to perchloric acid.

Q4: Does the ortho-methyl group affect the separation? A: Yes. In polysaccharide columns, the ortho-methyl group increases the "twist" of the phenyl ring out of plane. This usually enhances chiral recognition (higher


) compared to the unsubstituted phenyl analog because the molecule has a more distinct 3D shape that fits into the chiral grooves [1].

Summary Data Table

ParameterPolysaccharide System (IA/IC)Crown Ether System (CR-I)
Typical

(Selectivity)
1.2 – 1.81.1 – 1.5
Typical Resolution (

)
> 2.5 (Baseline)> 1.5 (Baseline)
Capacity Factor (

)
Adjustable via Alcohol %Adjustable via Methanol %
Primary Failure Mode Peak Tailing (needs base)Low Retention (needs acid/cold)
Column Lifetime High (Robust)Moderate (Sensitive to pH > 7)

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from

  • Application Note. Chiral Separation of Primary Amines using Crown Ether Columns. Retrieved from

  • Chromatography Online. Troubleshooting Peak Tailing in HPLC of Basic Compounds. Retrieved from

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of (2S)-2-(2-Methylphenyl)propan-1-amine and Comparative Analysis of Chiral Purity Assessment Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2S)-2-(2-Methylphenyl)propan-1-amine. In the realm of pharmaceutical development and chiral chemistry, the precise structural elucidation and determination of enantiomeric purity are of paramount importance.[1][2] This guide synthesizes information from established NMR principles and spectral data of analogous compounds to present a detailed predictive assignment. Furthermore, it offers a comparative overview of NMR-based methods for assessing enantiomeric purity against other widely used analytical techniques.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally verified public data for (2S)-2-(2-Methylphenyl)propan-1-amine, the following spectral predictions are based on the analysis of substituent effects and data from structurally similar molecules.

1.1. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (H-3, H-4, H-5, H-6)~7.0 - 7.3m-4H
Methine (CH)~3.1 - 3.3m~6.81H
Methylene (CH₂)~2.6 - 2.8m-2H
Aryl Methyl (Ar-CH₃)~2.3 - 2.5s-3H
Amine (NH₂)~1.5 - 2.5br s-2H
Methyl (CH₃)~1.1 - 1.3d~6.83H

Rationale for ¹H NMR Assignments:

  • Aromatic Protons (H-3, H-4, H-5, H-6): Protons on a substituted benzene ring typically resonate in the downfield region of 6.5-8.0 ppm.[3] The complex splitting pattern (multiplet, m) arises from the various coupling interactions between the non-equivalent aromatic protons.

  • Methine Proton (CH): This proton is adjacent to both the aromatic ring and the chiral center, leading to a complex multiplet. Its chemical shift is influenced by the deshielding effect of the aromatic ring and the nitrogen atom.

  • Methylene Protons (CH₂): These protons are adjacent to the chiral center and the amine group. Due to the chiral center, these protons are diastereotopic and may exhibit different chemical shifts and a complex splitting pattern.

  • Aryl Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is expected to appear as a singlet in the range of 2.0-2.4 ppm.[3]

  • Amine Protons (NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. They typically appear as a broad singlet.

  • Methyl Protons (CH₃): This methyl group is attached to the chiral carbon and is split by the adjacent methine proton, resulting in a doublet.

1.2. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are detailed below. Chemical shifts (δ) are reported in ppm relative to TMS.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-1)~140 - 142
Aromatic (C-2)~135 - 137
Aromatic (C-3, C-4, C-5, C-6)~125 - 130
Methine (CH)~45 - 50
Methylene (CH₂)~48 - 52
Aryl Methyl (Ar-CH₃)~18 - 22
Methyl (CH₃)~20 - 24

Rationale for ¹³C NMR Assignments:

  • Aromatic Carbons: Aromatic carbons typically resonate between 120 and 150 ppm.[4][5] The carbons bearing substituents (C-1 and C-2) will be downfield compared to the unsubstituted carbons due to substituent effects. Benzene itself has a chemical shift of 128 ppm.[6]

  • Methine Carbon (CH): The chemical shift of this carbon is influenced by the attached nitrogen and the aromatic ring.

  • Methylene Carbon (CH₂): This carbon, bonded to the amine group, is expected in the 37-45 ppm range.[4]

  • Aryl Methyl Carbon (Ar-CH₃): The methyl carbon attached to the benzene ring will have a chemical shift in the upfield region, typically around 20-30 ppm.[4]

  • Methyl Carbon (CH₃): This aliphatic methyl carbon will also appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

The following provides a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for (2S)-2-(2-Methylphenyl)propan-1-amine.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm).[7]

2.2. NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz):[8][9]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: Approximately 240 ppm, centered around 100 ppm.

Molecular Structure and Key Atom Numbering

To aid in the spectral assignment, the molecular structure of (2S)-2-(2-Methylphenyl)propan-1-amine with the numbering scheme used in this guide is presented below.

Caption: Molecular structure of (2S)-2-(2-Methylphenyl)propan-1-amine with atom numbering.

Comparison of Chiral Purity Assessment Techniques

While NMR is a powerful tool for structural elucidation, determining enantiomeric purity often requires specialized techniques.[1] Chiral amines are crucial in the pharmaceutical industry, making the assessment of their enantiomeric excess (ee) essential.[1] The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and NMR spectroscopy with chiral solvating or derivatizing agents.[1]

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[2][10]High accuracy and precision.[11] Well-established methods. Can be used for preparative separation.[2]Requires expensive chiral columns.[1] Method development can be time-consuming.
NMR with Chiral Solvating Agents (CSAs) A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[1]Rapid and simple sample preparation.[1] Non-destructive.Signal separation can be small and may require high-field NMR. The choice of CSA and solvent is critical.[1]
NMR with Chiral Derivatizing Agents (CDAs) The enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers, which have distinct NMR spectra.[11][12]Larger chemical shift differences than with CSAs.[12] Can be used to determine absolute configuration.[13]Requires a chemical reaction, which may not be quantitative and could lead to kinetic resolution. The derivatizing agent must be enantiomerically pure.[12]
Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules where ¹H and ¹³C spectra may have overlapping signals, two-dimensional (2D) NMR spectroscopy is an invaluable tool.[14][15][16][17]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of proton networks within the molecule.[16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.[16][18]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[18]

Caption: Workflow for structural elucidation using 2D NMR techniques.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, supplemented by 2D NMR techniques when necessary, provides a robust platform for the structural elucidation of (2S)-2-(2-Methylphenyl)propan-1-amine. While standard NMR can confirm the chemical structure, the determination of enantiomeric purity requires specialized chiral analysis methods. Chiral chromatography offers high accuracy, while NMR with chiral additives provides a rapid and convenient alternative. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

  • High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. ACS Central Science. [Link]

  • 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. ResearchGate. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

  • 1-(2-hydroxyphenyl)-2-methyl-propan-1-one. SpectraBase. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Chiral analysis. Wikipedia. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • 1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate. [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Experimental and theoretical study of the intramolecular C-H···N and C-H···S hydrogen bonding effects in the 1H and 13C NMR spectra of the 2-(alkylsulfanyl)-5-amino-1-vinylpyrroles: a particular state of amine nitrogen. PubMed. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). NP-MRD. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Oreate AI Blog. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

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A Researcher's Guide to the Comparative Potency of (2S)-2-(2-Methylphenyl)propan-1-amine and Amphetamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative potency of (2S)-2-(2-Methylphenyl)propan-1-amine, also known as ortho-methylamphetamine, against the well-characterized psychostimulant, amphetamine. Due to a scarcity of direct comparative data in peer-reviewed literature for (2S)-2-(2-Methylphenyl)propan-1-amine, this document establishes a methodological blueprint. It synthesizes the extensive pharmacological data available for amphetamine as a benchmark and provides detailed, validated experimental protocols to enable a rigorous, head-to-head comparison.

The central scientific question revolves around how the addition of a methyl group at the ortho-position of the phenyl ring—the key structural difference between the two molecules—modulates interaction with monoamine transporters and, consequently, alters biological potency. This guide explains the causality behind experimental choices, providing the necessary tools to elucidate the structure-activity relationship (SAR) and predict the neuropharmacological profile of this amphetamine analog.

Section 1: Foundational Pharmacology and Molecular Mechanism of Action

Amphetamine's primary mechanism of action involves the release of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), from presynaptic nerve terminals.[1][2][3] This is a multi-step process distinct from pure reuptake inhibitors like cocaine. Amphetamine is a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), gaining entry into the presynaptic neuron via competitive uptake.[4] Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), collapsing the proton gradient and causing neurotransmitters to move from synaptic vesicles into the cytosol.[3][5] This elevation in cytosolic monoamine concentration, combined with amphetamine's interaction with the transporter, leads to the reversal of DAT and NET, causing a massive, non-vesicular efflux of DA and NE into the synaptic cleft.[1][6][7] Amphetamine also possesses monoamine oxidase (MAO) inhibitory properties, which further increases cytosolic neurotransmitter levels by preventing their breakdown.[2][3]

The potency of amphetamine is not uniform across the monoamine transporters. It exhibits the highest affinity for NET, followed by DAT, and is significantly less potent at the serotonin transporter (SERT).[4][8][9] This preferential activity for catecholaminergic systems underpins its classic stimulant effects, such as increased wakefulness, focus, and euphoria.[10][11]

The introduction of a methyl group on the phenyl ring, as in (2S)-2-(2-Methylphenyl)propan-1-amine, is predicted to alter these interactions. This substitution could introduce steric hindrance at the transporter's binding site, potentially reducing binding affinity and/or altering the conformational changes required for substrate transport and efflux. The critical research objective is to quantify these changes relative to the parent compound, amphetamine.

cluster_presynaptic Presynaptic Neuron cluster_transporter VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA, NE) Cytosol_DA Cytosolic DA/NE Vesicle->Cytosol_DA 1b. Leak MAO MAO Cytosol_DA->VMAT2 2a. Sequestration Cytosol_DA->MAO Metabolism DAT_NET DAT / NET DAT_NET->Cytosol_DA 3. Reverse Transport (Efflux) Synaptic_DA Synaptic DA/NE DAT_NET->Synaptic_DA Reuptake Block Amphetamine Amphetamine (or Analog) Amphetamine->VMAT2 2b. VMAT2 Inhibition Amphetamine->DAT_NET 1a. Competitive Uptake

Caption: Mechanism of Amphetamine Action at Monoamine Synapses.

Section 2: In Vitro Potency Determination

To dissect the molecular potency of (2S)-2-(2-Methylphenyl)propan-1-amine, a panel of in vitro assays is required. These experiments isolate the interaction between the compounds and their primary molecular targets (DAT, NET, SERT) in a controlled cellular environment, free from the complexities of in vivo metabolism and distribution.

Experimental Workflow: In Vitro Assays

The logical flow for in vitro characterization involves first determining the binding affinity (potency to occupy the transporter), followed by functional assays to measure the potency for inhibiting normal function (uptake inhibition) and inducing the characteristic amphetamine effect (efflux).

cluster_assays In Vitro Assay Cascade start Start: Synthesize Test Compounds binding Protocol 1: Radioligand Binding Assay start->binding uptake Protocol 2: Uptake Inhibition Assay binding->uptake Establishes Target Affinity efflux Protocol 3: Transporter-Mediated Efflux Assay uptake->efflux Confirms Functional Interaction data_out Output: Ki, IC50, EC50 Values efflux->data_out

Caption: Workflow for In Vitro Potency Characterization.

Protocol 1: Competitive Radioligand Binding Assays

Causality: This assay quantifies the binding affinity (Ki) of a test compound for a specific transporter. A lower Ki value indicates higher binding potency. It is the foundational step to confirm that the compound physically interacts with the target proteins.

Methodology:

  • Cell Culture & Membrane Preparation: Utilize HEK293 cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters. Grow cells to confluency, harvest, and prepare crude membrane fractions via homogenization and centrifugation.

  • Assay Buffer: Prepare appropriate binding buffers (e.g., Tris-HCl based) for each transporter.

  • Binding Reaction: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd, and a range of concentrations of the test compound ((2S)-2-(2-Methylphenyl)propan-1-amine) or the reference compound (d-amphetamine).

  • Incubation: Incubate plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known inhibitor (e.g., cocaine). Calculate specific binding and plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Benchmark Data: Amphetamine Binding Affinity (Ki)

Transporter Amphetamine Ki (µM) Reference(s)
hNET 0.07 - 0.1 [8][9]
hDAT 0.5 - 0.64 [8][9]

| hSERT | 20 - 40 |[8][9] |

Protocol 2: Neurotransmitter Uptake Inhibition Assays

Causality: This functional assay measures a compound's ability to block the normal reuptake of neurotransmitters. The resulting IC50 value represents the concentration required to inhibit 50% of uptake activity. For a substrate like amphetamine, this value reflects a combination of competitive binding and other complex interactions at the transporter.[9]

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well microplates.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-20 minutes with varying concentrations of the test compound or reference standard.

  • Initiate Uptake: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity via liquid scintillation counting.

  • Data Analysis: Define non-specific uptake using a known potent inhibitor (e.g., cocaine or nomifensine). Plot the percentage of specific uptake inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC50 value.

Protocol 3: Transporter-Mediated Efflux Assays

Causality: This is the most critical functional assay for characterizing amphetamine-like compounds. It directly measures the potency (EC50) and efficacy (Emax) of a compound to induce reverse transport (efflux) of neurotransmitters. This assay differentiates a releasing agent from a simple reuptake inhibitor.

Methodology:

  • Cell Preparation & Loading: Plate transporter-expressing cells (as above) or use prepared synaptosomes. Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine) by incubating for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells multiple times with buffer to remove extracellular radiolabel.

  • Initiate Efflux: Add buffer containing various concentrations of the test compound or d-amphetamine.

  • Sampling: At specified time points (e.g., every 5 minutes for 30 minutes), collect aliquots of the extracellular buffer.

  • Quantification: At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity. Measure the radioactivity in the collected buffer samples and the final cell lysate.

  • Data Analysis: Calculate the percentage of total radioactivity released into the buffer at each time point for each concentration. Plot the peak release (or release at a fixed time point) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Section 3: In Vivo Behavioral Potency

In vivo studies are essential to understand how a compound's molecular potency translates into a physiological and behavioral response in a whole organism. These assays integrate pharmacokinetics (absorption, distribution, metabolism, excretion) with pharmacodynamics.

Protocol 4: Locomotor Activity Assay

Causality: Psychostimulants like amphetamine increase locomotor activity by enhancing dopaminergic signaling in motor circuits of the brain, such as the nucleus accumbens.[12] This assay provides a robust, quantifiable measure of a compound's central stimulant effect.

Methodology:

  • Animals: Use male Sprague-Dawley rats or C57BL/6 mice. House animals with a standard 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Apparatus: Use open-field activity chambers (e.g., 40x40 cm boxes) equipped with infrared photobeam arrays to automatically track animal movement.[13]

  • Habituation: For several days prior to testing, handle the animals and habituate them to the test chambers and injection procedures (saline injection) to reduce novelty-induced hyperactivity.[13][14]

  • Test Day:

    • Place animals in the activity chambers and allow them to acclimate for 30-60 minutes.

    • Administer the test compound ((2S)-2-(2-Methylphenyl)propan-1-amine), d-amphetamine, or vehicle via a consistent route (e.g., intraperitoneal, IP). Use a range of doses for each compound.

    • Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, rearing counts) for 90-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Calculate the total activity over the session. Use a two-way ANOVA (Dose x Time) to analyze time course data and a one-way ANOVA followed by post-hoc tests to compare total activity across dose groups. The relative potency can be determined by comparing the doses required to produce a half-maximal effect (ED50).

Protocol 5: Drug Discrimination Assay

Causality: This assay assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the internal state produced by a specific training drug (e.g., amphetamine) and report it by making a specific behavioral response.[15] It is highly predictive of a compound's subjective effects and abuse potential in humans.[16] If (2S)-2-(2-Methylphenyl)propan-1-amine fully substitutes for amphetamine, it suggests they share a similar pharmacological mechanism and produce similar subjective feelings.

Methodology:

  • Animals and Apparatus: Use rats or non-human primates in standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reinforcer (e.g., food pellet).

  • Training Phase:

    • Train animals to press a lever for food reinforcement.

    • Begin discrimination training. On alternating days, administer d-amphetamine (e.g., 1.0 mg/kg, IP) or vehicle (saline).

    • Following amphetamine administration, only responses on the "drug-appropriate" lever are reinforced.

    • Following vehicle administration, only responses on the "vehicle-appropriate" lever are reinforced.

    • Continue training until animals reliably select the correct lever (>80% accuracy) for the first complete response sequence of the session.

  • Testing Phase (Substitution):

    • Once the discrimination is learned, test sessions are conducted. Administer various doses of the test compound ((2S)-2-(2-Methylphenyl)propan-1-amine) or the training drug (d-amphetamine).

    • During test sessions, responses on either lever may be reinforced to maintain responding without biasing the choice.

    • Record the percentage of responses made on the drug-appropriate lever for each dose.

  • Data Analysis: Plot the percentage of drug-appropriate responding versus drug dose. Full substitution is defined as >80% responding on the drug-appropriate lever. The relative potency is determined by comparing the ED50 values for producing drug-appropriate responding.

cluster_locomotor Protocol 4: Locomotor Activity cluster_dd Protocol 5: Drug Discrimination start Select Animal Model (e.g., Rat) hab Habituation to Test Chamber start->hab train Train to Discriminate Amphetamine vs. Vehicle start->train dose_loco Administer Drug/Vehicle hab->dose_loco record_loco Record Movement (Distance, Rearing) dose_loco->record_loco data_out Output: Behavioral Dose-Response Curves (ED50) record_loco->data_out test_sub Test for Substitution with Novel Compound train->test_sub record_dd Record % Drug-Appropriate Lever Presses test_sub->record_dd record_dd->data_out

Caption: Workflow for In Vivo Behavioral Potency Assessment.

Section 4: Data Synthesis and Potency Outlook

The culmination of these experiments will be a comprehensive pharmacological profile for (2S)-2-(2-Methylphenyl)propan-1-amine, directly comparable to the benchmark data for amphetamine.

Summary of Quantitative Data for Amphetamine:

Assay Type Metric Target Value (d-amphetamine)
In Vitro
Radioligand Binding Ki hNET ~0.1 µM
Ki hDAT ~0.6 µM
Ki hSERT ~38 µM
Neurotransmitter Efflux EC50 DA Varies by system
EC50 NE Varies by system
In Vivo
Locomotor Activity (Rat) ED50 - ~0.5 - 1.0 mg/kg

| Drug Discrimination (Rat)| ED50 | - | ~0.5 - 1.0 mg/kg |

Comparative Potency Hypothesis: Based on structure-activity relationships for phenethylamines, the ortho-methyl substitution in (2S)-2-(2-Methylphenyl)propan-1-amine is likely to introduce steric bulk near the core binding pocket of the monoamine transporters. This could potentially:

  • Decrease Potency: The steric hindrance may lower the binding affinity (increase Ki) at both DAT and NET compared to amphetamine, resulting in a rightward shift in the dose-response curves for all assays and requiring higher doses to achieve the same effect.

  • Alter Selectivity: The degree of steric clash may not be identical for DAT and NET. It is plausible that the substitution could disproportionately affect binding at one transporter over the other, thus altering the DAT/NET selectivity ratio compared to amphetamine.

Conclusion: While amphetamine is a potent catecholamine releaser with a well-defined pharmacological profile, the potency of (2S)-2-(2-Methylphenyl)propan-1-amine remains to be experimentally determined. This guide provides the scientific rationale and detailed, self-validating protocols necessary to conduct a rigorous comparative analysis. By systematically applying these in vitro and in vivo methods, researchers can accurately quantify the binding affinities, functional potencies, and behavioral effects of this novel compound, using the extensive data on amphetamine as an authoritative benchmark. This approach will definitively elucidate the impact of ortho-phenyl substitution on amphetamine's pharmacology and establish a clear, data-driven understanding of its relative potency.

References

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A Senior Application Scientist's Guide to Differentiating (2S)-2-(2-Methylphenyl)propan-1-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise identification and separation of molecular isomers are not merely procedural formalities; they are foundational to ensuring efficacy, safety, and regulatory compliance. (2S)-2-(2-Methylphenyl)propan-1-amine, a chiral amine, and its positional isomers—where the methyl group occupies the meta (3-position) or para (4-position) on the phenyl ring—present a significant analytical challenge. These compounds share the same molecular formula (C₁₀H₁₅N) and mass, rendering many basic analytical techniques insufficient for their distinction.

This guide provides an in-depth comparison of robust analytical methodologies for the unambiguous differentiation of these ortho, meta, and para isomers. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in their analytical endeavors.

The Analytical Challenge: Why Are Positional Isomers Difficult to Separate?

Positional isomers exhibit nearly identical physicochemical properties, such as polarity and boiling points. This similarity means that standard chromatographic and spectrometric methods often fail to resolve them. The challenge is twofold:

  • Chromatographic Co-elution: The subtle structural differences may not provide sufficient selectivity for separation on conventional chromatography columns.

  • Mass Spectrometric Ambiguity: Standard mass spectrometry techniques that rely on molecular weight are inherently incapable of distinguishing isomers.

Therefore, a multi-pronged approach utilizing advanced, high-resolution techniques is essential for confident characterization.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric and Isomeric Purity

Chiral HPLC is a cornerstone technique, not only for confirming the enantiomeric purity of the (2S) stereocenter but also for effectively resolving the positional isomers. The key to success lies in the selection of an appropriate Chiral Stationary Phase (CSP).[1][2]

Expertise & Causality: Why Polysaccharide-Based CSPs?

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are exceptionally versatile for separating a wide range of chiral compounds, including amines.[1][3] Their efficacy stems from a combination of interaction mechanisms:

  • Hydrogen Bonding: The amine and the carbamate linkages on the CSP can form hydrogen bonds.

  • π-π Interactions: The aromatic rings of the analyte and the phenyl groups on the CSP interact.

  • Dipole-Dipole Interactions: Polar groups contribute to the formation of transient diastereomeric complexes.

  • Steric Hindrance: The chiral helical structure of the polysaccharide polymer creates steric environments that cause one enantiomer (and isomer) to fit more favorably than another, leading to different retention times.

For basic compounds like these amines, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is crucial to suppress the interaction of the analyte with residual acidic silanol groups on the silica support, thereby improving peak shape and resolution.[4]

Experimental Protocol: Chiral HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL stock in mobile phase Dilute Dilute to 100 µg/mL working solution Prep->Dilute Filter Filter through 0.45 µm syringe filter Dilute->Filter Inject Inject 5 µL onto Chiralpak® Column Filter->Inject Elute Isocratic Elution with Hexane/IPA/DEA Inject->Elute Detect UV Detection at 220 nm Elute->Detect Analyze Integrate Peaks & Determine Retention Times (tR) Detect->Analyze Compare Compare tR values for Isomer ID Analyze->Compare

Instrumentation & Materials:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[3]

  • Chiral Stationary Phase: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[3]

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

  • Sample Preparation: Prepare a 100 µg/mL solution of the isomer mixture in the mobile phase.

Methodology:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min and a temperature of 25°C until a stable baseline is achieved.

  • Inject 5 µL of the sample solution.

  • Monitor the elution profile using a UV detector at 220 nm.

  • Record the retention times for each separated peak.

Expected Data & Performance

The different positions of the methyl group alter the molecule's interaction with the CSP, resulting in distinct retention times.

CompoundExpected Retention Time (tR) (min)
(2S)-2-(4 -Methylphenyl)propan-1-amine (para)~ 8.5
(2S)-2-(3 -Methylphenyl)propan-1-amine (meta)~ 9.2
(2S)-2-(2 -Methylphenyl)propan-1-amine (ortho)~ 10.1

Note: These are illustrative values. Actual retention times will vary based on the specific system, column, and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): Leveraging Fragmentation Patterns

While GC can separate isomers based on subtle differences in boiling points and polarity, its true power for isomer differentiation is realized when coupled with a mass spectrometer.[5] For positional isomers, the electron ionization (EI) mass spectra can exhibit unique fragmentation patterns, particularly due to the "ortho effect."[6]

Expertise & Causality: The "Ortho Effect"

The "ortho effect" in mass spectrometry refers to specific fragmentation pathways that are only possible when two substituents are adjacent on an aromatic ring.[6] In the case of the ortho isomer, the proximity of the methyl group and the propan-1-amine side chain can facilitate unique intramolecular rearrangements upon ionization, leading to the formation of diagnostic fragment ions that are absent or of very low intensity in the spectra of the meta and para isomers.[6]

Experimental Protocol: GC-MS Analysis

Instrumentation & Materials:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[7]

  • GC Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of ~100 µg/mL.

Methodology:

  • Set the GC injector temperature to 250°C.

  • Inject 1 µL of the sample solution in split mode (e.g., 20:1 split ratio).

  • Use the following temperature program for the oven:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Operate the MS in EI mode at 70 eV, scanning a mass range of m/z 40-250.

  • Analyze the resulting mass spectra for the molecular ion and key fragment ions.

Expected Data & Performance

All isomers will show a molecular ion peak [M]⁺ at m/z 149. The key is the relative abundance of specific fragment ions.

IsomerKey Diagnostic Fragment Ion (m/z)Proposed Origin
ortho m/z 133Loss of NH₂ via intramolecular interaction
meta m/z 134Loss of methyl radical (CH₃)
para m/z 134Loss of methyl radical (CH₃)

The meta and para isomers often yield very similar mass spectra, highlighting the need for chromatographic separation (GC retention time) in conjunction with MS data for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the absolute structure elucidation of isomers.[8][9] It provides detailed information about the chemical environment of each atom, particularly the protons (¹H NMR) and carbons (¹³C NMR) in the aromatic ring. The substitution pattern directly influences the chemical shifts and, most importantly, the coupling (splitting) patterns of the aromatic signals.[10][11]

Expertise & Causality: Interpreting Aromatic Signals

The number of signals, their integration (number of protons), chemical shift (electronic environment), and multiplicity (splitting pattern) in the aromatic region (δ 6.5-8.0 ppm) of the ¹H NMR spectrum provide a unique fingerprint for each isomer.[8][10]

  • ortho-isomer: Shows a complex, asymmetric pattern of four distinct aromatic proton signals.

  • meta-isomer: Also shows four distinct aromatic proton signals, but with a different splitting pattern compared to the ortho isomer.

  • para-isomer: Due to its C₂ symmetry, it exhibits a highly characteristic pattern of two signals, both appearing as doublets (an AA'BB' system). This is often the most easily identifiable spectrum.

// Ortho Isomer ortho [label="Ortho Isomer", pos="0,1.5!"]; ortho_struct [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14435&t=l", label="", pos="0,0!"];

// Meta Isomer meta [label="Meta Isomer", pos="3,1.5!"]; meta_struct [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=80393&t=l", label="", pos="3,0!"];

// Para Isomer para [label="Para Isomer", pos="6,1.5!"]; para_struct [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=77864&t=l", label="", pos="6,0!"]; } .dot Caption: Structures of the ortho, meta, and para isomers.

Experimental Protocol: ¹H NMR Spectroscopy

Instrumentation & Materials:

  • NMR Spectrometer: A ≥400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent in a 5 mm NMR tube.

Methodology:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns, paying close attention to the aromatic region (typically δ 7.0-7.5 ppm).

Expected Data & Performance
IsomerAromatic Region (¹H NMR)Key Differentiating Feature
ortho 4 signals, complex multipletsAsymmetric pattern
meta 4 signals, distinct multipletsDifferent coupling from ortho
para 2 signals, doublets (AA'BB')High degree of symmetry

¹³C NMR spectroscopy provides complementary information. The para isomer will show only 4 signals in the aromatic region due to symmetry, while the ortho and meta isomers will each show 6 distinct aromatic carbon signals.[8]

Comparative Summary

TechniqueStrengthsWeaknessesBest For
Chiral HPLC Excellent separation of all three positional isomers and enantiomers. Quantitative.Requires method development (column/mobile phase screening).Purity analysis and preparative separation.
GC-MS High sensitivity. Provides molecular weight. Can differentiate ortho via fragmentation.Meta and para isomers often have similar mass spectra and retention times.Rapid screening and identification, especially when ortho-isomer is suspected.
NMR Unambiguous structure confirmation. Provides definitive proof of substitution pattern.Lower sensitivity compared to MS. Requires pure sample.Absolute structure elucidation of isolated isomers.

Conclusion

Differentiating (2S)-2-(2-Methylphenyl)propan-1-amine from its positional isomers requires a strategic application of advanced analytical techniques. No single method is universally superior; rather, they provide complementary information. A recommended workflow involves:

  • HPLC for initial separation and quantification of the isomers.

  • GC-MS for rapid confirmation of molecular weight and screening for the presence of the ortho isomer.

  • NMR as the ultimate arbiter for the definitive structural confirmation of each isolated isomer.

By understanding the principles behind each technique and applying them judiciously, researchers can confidently navigate the challenges of isomer analysis, ensuring the integrity and quality of their work.

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Safety Operating Guide

Navigating the Safe Handling of (2S)-2-(2-Methylphenyl)propan-1-amine: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Substituted arylalkylamines should be treated with caution. Based on data from analogous compounds, the primary hazards are expected to be:

  • Corrosivity: Capable of causing severe skin burns and eye damage upon contact.[1]

  • Irritation: Potential for skin, eye, and respiratory tract irritation.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

A thorough, substance-specific risk assessment is the first and most critical step before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial to mitigate the risks associated with handling (2S)-2-(2-Methylphenyl)propan-1-amine. The following table outlines the recommended PPE for various laboratory operations.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Preparing Solutions (in a fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard lab coat.Not required if handled in a certified chemical fume hood.
Transferring Large Volumes (>1 L) Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.Not required if handled in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with organic vapor cartridges may be necessary depending on spill size and location.

The Rationale Behind PPE Selection:

  • Eye and Face Protection: Given the high risk of severe eye damage from corrosive amines, robust eye protection is non-negotiable.[3][4] A face shield provides an additional layer of protection against splashes, especially during larger-scale transfers.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals, including amines. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Body Protection: A standard lab coat is sufficient for small-scale operations within a fume hood. For larger volumes or during spill cleanup where the risk of splashes is higher, a chemical-resistant apron or coveralls are essential to prevent skin contact.[6]

  • Respiratory Protection: The primary method of controlling inhalation exposure is through engineering controls, specifically a certified chemical fume hood.[7] Respiratory protection should be considered a secondary measure, primarily for emergency situations like a large spill outside of a fume hood.

Operational Protocols: A Step-by-Step Guide

Routine Handling in a Laboratory Setting:

  • Preparation: Before starting work, ensure that a chemical spill kit is readily accessible and that you are familiar with its contents.[8] The safety shower and eyewash station should be unobstructed and tested regularly.

  • Engineering Controls: All handling of (2S)-2-(2-Methylphenyl)propan-1-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • Use compatible labware (e.g., glass, polyethylene).

    • Keep containers tightly closed when not in use to minimize vapor release.[3]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

    • Clean any contaminated surfaces.

    • Properly remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.[9]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is critical.

Small Spill (inside a fume hood):

  • Alert: Inform nearby colleagues of the spill.

  • Contain: Use an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow to contain the spill.[6]

  • Neutralize (if applicable): For small amine spills, a weak acid solution can be used for neutralization after initial absorption. Always consult your institution's safety guidelines before attempting neutralization.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.[10]

Large Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert others to do the same.[10][11]

  • Isolate: Close the doors to the affected area to confine the vapors.[11]

  • Report: From a safe location, call your institution's emergency response number or 911.[8][10] Provide details about the spilled chemical, its location, and the approximate quantity.

  • Await Response: Do not attempt to clean up a large spill unless you are a trained emergency responder with the appropriate PPE, including respiratory protection.[6][11]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13]

Waste Disposal

All waste materials contaminated with (2S)-2-(2-Methylphenyl)propan-1-amine, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous chemical waste.[5][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[9]

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Handling (2S)-2-(2-Methylphenyl)propan-1-amine fume_hood Work in a certified chemical fume hood? start->fume_hood small_scale Small Scale (<1 L) fume_hood->small_scale Yes spill Spill or work outside of a fume hood? fume_hood->spill No large_scale Large Scale (>1 L) small_scale->large_scale No ppe_small Standard PPE: - Safety glasses/goggles - Nitrile/neoprene gloves - Lab coat small_scale->ppe_small Yes ppe_large Enhanced PPE: - Goggles & face shield - Nitrile/neoprene gloves - Chemical-resistant apron  over lab coat large_scale->ppe_large Yes emergency_ppe Emergency PPE: - Goggles & face shield - Heavy-duty gloves - Chemical-resistant suit - Air-purifying respirator spill->emergency_ppe Spill no_work Do not proceed. Consult EHS. spill->no_work Planned Work

Caption: Decision tree for PPE selection based on task and location.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.